Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone: A Technical Guide
Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone: A Technical Guide
Introduction
1-Ethynylcyclohexanol (ECX) is a pivotal alkynyl alcohol that serves as a valuable synthetic precursor and building block in various chemical industries.[1] Its unique structure, featuring a tertiary alcohol and a terminal alkyne on a cyclohexane ring, makes it a critical intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[2][3] Notably, it is a precursor to the tranquilizer ethinamate.[4] The primary industrial and laboratory synthesis route involves the ethynylation of cyclohexanone, a nucleophilic addition reaction where an acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone.[4][5] This guide provides an in-depth technical overview of the core synthesis methodologies, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.
Core Reaction Mechanism: Nucleophilic Addition
The fundamental mechanism for the synthesis of 1-ethynylcyclohexanol from cyclohexanone is the base-catalyzed nucleophilic addition of acetylene to the ketone. The process can be summarized in three key steps:
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Deprotonation of Acetylene : A strong base removes a proton from acetylene (HC≡CH) to form a highly nucleophilic acetylide anion (HC≡C⁻).[4]
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Nucleophilic Attack : The acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone, breaking the C=O pi bond and forming a new carbon-carbon bond. This results in the formation of a tertiary alkoxide intermediate.[4]
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Protonation : An acidic or protic work-up step protonates the alkoxide intermediate to yield the final product, 1-ethynylcyclohexanol.[4]
Caption: General reaction mechanism for the ethynylation of cyclohexanone.
Synthesis Methodologies and Experimental Protocols
Several methods have been developed for the synthesis of 1-ethynylcyclohexanol, ranging from classic procedures using alkali metals to modern catalytic systems. Below are detailed protocols for key methodologies.
Method 1: Ethynylation using Sodium Methylate in Dibutyl Carbitol
This procedure is an example of an industrial process utilizing a sodium alkoxide as the condensing agent, which offers a cost-effective alternative to potassium compounds.[6]
Experimental Protocol:
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Reactor Setup : Charge a suitable autoclave reactor with 500 mL of dibutyl carbitol and 108 grams of sodium methylate.[6]
-
Acetylene Saturation : Seal the reactor and saturate the resulting suspension with acetylene gas, pressurizing the reaction zone to approximately 200 p.s.i.g. at room temperature.[6]
-
Cyclohexanone Addition : Slowly add one mole (98 grams) of cyclohexanone to the reactor over a period of approximately 1 hour. Maintain continuous agitation.[6]
-
Reaction : Continue stirring the mixture for an additional 2.5 hours. Maintain the reactor pressure at 200 p.s.i.g. by continuously feeding acetylene. The reaction temperature is typically maintained between 33-38°C without external control.[6]
-
Work-up and Isolation : Release the pressure and dismantle the autoclave. Treat the semi-solid mixture with water to hydrolyze the product. The resulting two-phase mixture is separated.[6]
-
Purification : Extract the aqueous phase with ether and combine the extract with the oily phase. Neutralize the combined organic phase with solid carbon dioxide, dry with anhydrous magnesium sulfate, and distill under reduced pressure (15 mm Hg) to recover the 1-ethynylcyclohexanol.[6] The product is a white crystalline solid with a melting point of 30-32°C.[6]
Caption: Experimental workflow for synthesis using sodium methylate.
Method 2: Base-Catalyzed Synthesis in Liquid Ammonia
This is a classic laboratory-scale preparation method.
Experimental Protocol:
-
Setup : In a flask equipped for low-temperature reactions, condense liquid ammonia.[4]
-
Acetylide Formation : Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the liquid ammonia. Bubble acetylene gas through the solution to form the sodium or potassium acetylide in situ.[4]
-
Reaction : Slowly add cyclohexanone to the acetylide solution. The acetylide will attack the carbonyl group.[4]
-
Work-up : After the reaction is complete, perform an acidic work-up to protonate the resulting alkoxide, yielding 1-ethynylcyclohexanol.[4]
Method 3: Synthesis via Trimethylsilylacetylene and n-Butyllithium
This modern approach uses a protected acetylene and an organolithium reagent, which is common in fine chemical synthesis for achieving high yields and cleaner reactions at a laboratory scale.[3]
Experimental Protocol:
-
Reactor Setup : In a dry reactor under an inert atmosphere (e.g., argon), dissolve trimethylsilylacetylene (3.23 g) in 30 mL of anhydrous tetrahydrofuran (THF) and cool to -78°C.[3]
-
Lithiation : Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexane) dropwise to the solution. Stir the mixture at -78°C for 30 minutes.[3]
-
Addition : Slowly add cyclohexanone (30 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for 5 hours.[3]
-
Desilylation & Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether.[3]
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.[3]
Quantitative Data Summary
The efficiency of 1-ethynylcyclohexanol synthesis is highly dependent on the chosen methodology, including the base, solvent, and reaction conditions. The following table summarizes quantitative data from various cited experimental procedures.
| Method/Catalyst System | Base / Condensing Agent | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Conversion (%) | Reference |
| Sodium Methylate | Sodium Methylate | Dibutyl Carbitol | 33 - 38 | 200 p.s.i.g. | 3.5 | 75 | - | [6] |
| Sodium Methylate | Sodium Methylate | Diethyl Ether | ~10 | Atmospheric | ~3.8 | 11.4 | - | [6] |
| KOH (High Pressure) | Potassium Hydroxide | Methanol | 135 | >1000 p.s.i.g. | 2.25 | 70 | 52 | [7] |
| Potassium Salt | Potassium t-amyl alcohol | - | - | - | - | 80-90 | - | [1] |
| Organolithium | n-Butyllithium | Tetrahydrofuran | -78 to RT | Atmospheric | 5.5 | High (not specified) | - | [3] |
Applications in Research and Development
1-Ethynylcyclohexanol is more than a simple intermediate; its functional groups are highly versatile.
-
Pharmaceutical Synthesis : It is a key building block for synthesizing complex bioactive molecules and is used in the production of various drugs.[1][3]
-
Polymer Chemistry : The ethynyl group allows for polymerization reactions, and the molecule has been studied in the context of creating novel polymers.[1][8]
-
Click Chemistry : The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), enabling its conjugation to other molecules.[1]
-
Corrosion Inhibition : It has applications as a corrosion inhibitor, often in combination with other agents to protect metals.[3]
-
Stabilizers : In the production of materials like silicone rubber, it can act as a stabilizer and antioxidant.
References
- 1. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 5. Alkynylation - Wikipedia [en.wikipedia.org]
- 6. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]
- 7. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 8. 1-Ethynyl-1-cyclohexanol = 99 78-27-3 [sigmaaldrich.com]
